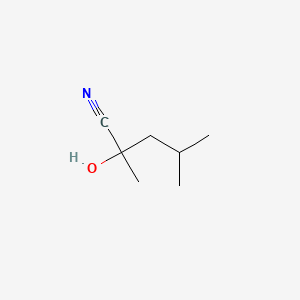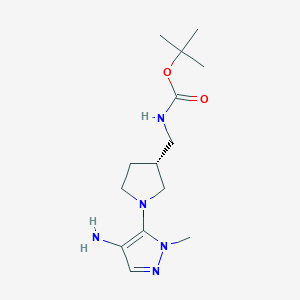
N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a heterocyclic compound that belongs to the tetrazole family It is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a phenyl group attached to the nitrogen at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate phenylhydrazone, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of phenylhydrazine and sodium azide, with careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Nitroso-phenylaminotetrazole, Nitro-phenylaminotetrazole.
Reduction: Phenylhydrazine derivatives.
Substitution: Nitro-phenylaminotetrazole, Halogenated phenylaminotetrazole.
科学的研究の応用
N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
The mechanism of action of N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cytochrome P450, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key enzymes highlights its potential as a therapeutic agent .
類似化合物との比較
5-Phenyltetrazole: Similar structure but lacks the amino group.
5-Aminotetrazole: Similar structure but lacks the phenyl group.
1-Phenyl-1H-tetrazole: Isomer with the phenyl group attached to a different nitrogen atom.
Uniqueness: N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both the phenyl and amino groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
14832-59-8 |
|---|---|
分子式 |
C7H7N5 |
分子量 |
161.16 g/mol |
IUPAC名 |
N-phenyl-2H-tetrazol-5-amine |
InChI |
InChI=1S/C7H7N5/c1-2-4-6(5-3-1)8-7-9-11-12-10-7/h1-5H,(H2,8,9,10,11,12) |
InChIキー |
JJGVUQXLNNGWPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B8751963.png)


![Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)

![2-(2-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)-2-cyclohexylethanol](/img/structure/B8751985.png)





![(1S,3R,4R,6R)-4-Bromo-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B8752033.png)


